molecular formula C9H17N B1589385 (4aS,8aR)-Décahydroisoquinoléine CAS No. 2744-09-4

(4aS,8aR)-Décahydroisoquinoléine

Numéro de catalogue: B1589385
Numéro CAS: 2744-09-4
Poids moléculaire: 139.24 g/mol
Clé InChI: NENLYAQPNATJSU-IUCAKERBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

trans-Decahydroisoquinoline is a stereoisomer of decahydroisoquinoline, a saturated heterocyclic compound It is characterized by its bicyclic structure, which includes a six-membered ring fused to a five-membered ring

Applications De Recherche Scientifique

Chemistry

trans-DHIQ is utilized as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its structural properties facilitate the development of various chemical transformations such as oxidation, reduction, and substitution reactions.

Biological Applications

The compound serves as a scaffold for designing bioactive molecules. Notably, it has been explored for its potential as an enzyme inhibitor and receptor agonist. Research indicates that trans-DHIQ can inhibit DNMT3A activity, which is crucial in DNA methylation processes. This inhibition has implications in cancer research, particularly in inducing apoptosis in acute myeloid leukemia (AML) cell lines.

Medical Applications

trans-DHIQ has shown promise in therapeutic contexts:

  • Anti-inflammatory : Exhibits properties that may reduce inflammation.
  • Analgesic : Compounds derived from trans-DHIQ have been linked to analgesic effects comparable to opiates .
  • Antitumor Activity : Investigated for its potential to combat various cancer types through mechanisms involving apoptosis and inhibition of tumor growth.

Comparative Analysis with Related Compounds

To better understand the uniqueness of trans-DHIQ, a comparison with similar compounds is essential:

CompoundStructureApplication
DecahydroquinolineSimilar bicyclic structureUsed in similar synthetic applications but lacks specific stereochemistry of trans-DHIQ.
TetrahydroisoquinolinePartially saturated derivativeDifferent chemical properties; less stable than trans-DHIQ.
PiperidineSix-membered ringSimpler structure with broader reactivity but less specificity in biological applications.

Case Studies

  • Biological Evaluation : A study evaluated novel N-alkyl derivatives of trans-DHIQ, revealing high biological activity comparable to established drugs . This highlights the compound's potential in drug design.
  • Analgesic Activity : Research demonstrated that derivatives of trans-DHIQ exhibit profound analgesic effects in animal models, indicating its utility in pain management therapies .
  • Relaxation Dynamics : Studies on the relaxation dynamics of decahydroisoquinoline mixtures provided insights into their behavior under varying conditions, relevant for material science applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-Decahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. The reaction proceeds as follows:

Isoquinoline+H2Pd/Ctrans-Decahydroisoquinoline\text{Isoquinoline} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{trans-Decahydroisoquinoline} Isoquinoline+H2​Pd/C​trans-Decahydroisoquinoline

Industrial Production Methods: In an industrial setting, the production of trans-Decahydroisoquinoline can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: trans-Decahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen or carbon atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: More saturated derivatives.

    Substitution: Alkylated or arylated derivatives.

Comparaison Avec Des Composés Similaires

    Decahydroquinoline: Another saturated heterocyclic compound with a similar structure but different stereochemistry.

    Tetrahydroisoquinoline: A partially saturated derivative of isoquinoline with different chemical properties.

    Piperidine: A six-membered nitrogen-containing heterocycle with similar reactivity but a simpler structure.

Uniqueness: trans-Decahydroisoquinoline is unique due to its specific stereochemistry, which can impart distinct biological activities and chemical reactivity compared to its isomers and related compounds. This makes it a valuable compound in the development of stereoselective synthesis and chiral drug design.

Activité Biologique

Overview

trans-Decahydroisoquinoline (DHIQ) is a bicyclic organic compound with significant biological activity, particularly in the fields of oncology and antifungal research. Its structure contributes to its interaction with various biological targets, making it a subject of interest for drug development.

The primary mechanism of action for trans-Decahydroisoquinoline involves the inhibition of DNMT3A , a DNA methyltransferase. This inhibition disrupts protein-protein interactions, leading to alterations in DNA methylation pathways. The result is the induction of apoptosis in acute myeloid leukemia (AML) cell lines, showcasing its potential as an anticancer agent.

1. Anticancer Properties

  • Induction of Apoptosis : Studies have demonstrated that trans-Decahydroisoquinoline can induce apoptosis in AML cell lines, suggesting its potential as a therapeutic agent in cancer treatment. The compound's ability to inhibit DNMT3A is crucial in this process.
  • Cell Differentiation : In addition to apoptosis, DHIQ also promotes differentiation in certain cancer cell types, which can be beneficial in therapeutic strategies aimed at restoring normal cellular function.

2. Antifungal Activity

A series of N-alkyl derivatives of trans-Decahydroisoquinoline have been synthesized and evaluated for their antifungal properties. These derivatives showed antifungal potency comparable to clotrimazole and inhibited key enzymes involved in ergosterol biosynthesis:

  • Target Enzymes :
    • Δ14-reductase
    • Δ8,7-isomerase

These enzymes are critical for the synthesis of ergosterol, an essential component of fungal cell membranes. The inhibition leads to compromised fungal growth and viability .

Pharmacokinetics

The pharmacokinetic profile of trans-Decahydroisoquinoline indicates good bioavailability due to its ability to disrupt protein-protein interactions effectively. This suggests that the compound can be absorbed and utilized efficiently within biological systems.

Research Findings and Case Studies

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in AML cell lines; inhibits DNMT3A
Antifungal PotencyComparable efficacy to clotrimazole; inhibits ergosterol biosynthesis
PharmacokineticsGood bioavailability; effective protein interaction disruption

Propriétés

IUPAC Name

(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENLYAQPNATJSU-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CNCC[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454534
Record name trans-Decahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2744-09-4
Record name trans-Decahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Decahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In this invention, when synthetic isoquinoline or refined coal tar isoquinoline or partially hydrogenated isoquinoline is used as the raw material, it is hydrogenated in its unmodified form in the presence of a ruthenium catalyst to produce decahydroisoquinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrogenated isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

In an autoclave, 120 g (0.93 mol) of the aforementioned desulfurized isoquinoline 6 g of 5% ruthenium-carbon (Ru/C) catalyst were subjected to hydrogenation at a temperature of 180° C. under a hydrogen pressure of 140 kg/cm2 ·G for 60 hours. The total amount of hydrogen absorbed during the reaction was 4.9 moles and the molar ratio of the absorbed hydrogen to isoquinoline was 5.3. The reaction mixture obtained after separation of the catalyst by filtration was analyzed by gas chromatography. It was found to contain 88% of decahydroisoquinoline. By distilling this reaction mixture, 98 g (76% in yield) of decahydroisoquinoline (197° C. to 210° C. fraction) was obtained. The trans/cis ratio of this decahydroisoquinoline was found to be 6/4.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Decahydroisoquinoline
Reactant of Route 2
trans-Decahydroisoquinoline
Reactant of Route 3
trans-Decahydroisoquinoline
Reactant of Route 4
trans-Decahydroisoquinoline
Reactant of Route 5
trans-Decahydroisoquinoline
Reactant of Route 6
trans-Decahydroisoquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.